Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate
Description
Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate (CAS: 1056634-62-8) is a synthetic small-molecule compound with the molecular formula C₃₃H₂₄N₄O₃ and a molecular weight of 404.462 g/mol . Structurally, it comprises a pyrimidine core substituted with a 4-morpholinophenylamino group at position 2 and an ethyl benzoate moiety at position 2.
Properties
IUPAC Name |
ethyl 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-2-30-22(28)18-5-3-17(4-6-18)21-11-12-24-23(26-21)25-19-7-9-20(10-8-19)27-13-15-29-16-14-27/h3-12H,2,13-16H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXWSRDMHQCNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056634-62-8 | |
| Record name | Ethyl 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V948HG994Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Introduction of the Morpholine Group
Following the formation of the pyrimidine ring, the morpholine group is introduced through a nucleophilic substitution reaction. In this step, an aniline derivative reacts with morpholine in the presence of a suitable base, facilitating the formation of the desired intermediate.
Esterification
The final step involves esterification, where a benzoic acid derivative reacts with ethanol to form the ethyl ester. This reaction typically requires a catalyst such as sulfuric acid to enhance the reaction rate and improve yield.
The following table summarizes various reaction conditions employed in synthesizing Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate:
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrimidine Formation | 4-Chloropyrimidine + Aniline | Variable | Requires controlled temperature and stirring |
| Morpholine Introduction | Aniline + Morpholine + Base | Variable | Nucleophilic substitution; base selection critical |
| Esterification | Benzoic Acid Derivative + Ethanol + Catalyst | Up to 88% | Reflux conditions often used |
This compound can undergo various chemical reactions:
Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction : Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
Substitution : The compound may also participate in nucleophilic or electrophilic substitution reactions depending on the conditions.
The yields of each synthetic step can vary significantly based on factors such as reagent quality, reaction time, temperature, and workup procedures. For example, yields for the final esterification step have been reported as high as 88% under optimized conditions.
The preparation of this compound involves a series of well-defined synthetic steps that require careful control over reaction conditions to maximize yield and purity. Understanding these methods is essential for researchers aiming to utilize this compound in various applications within medicinal chemistry and related fields.
Further research could explore alternative synthetic routes that may offer improved yields or reduced environmental impact. Additionally, studies into the compound's biological activity could lead to novel therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cancer Therapeutics
Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate has been studied for its inhibitory effects on various kinases involved in cancer progression. Research indicates that compounds with similar structures can inhibit signaling pathways that are crucial for tumor growth and metastasis. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit the Janus kinase (JAK) pathway, which is often dysregulated in cancers such as leukemia and lymphoma .
Kinase Inhibition
The compound is particularly relevant in the development of selective inhibitors targeting specific kinases. For example, it has shown promise as a JAK2 inhibitor, which is significant for treating conditions associated with abnormal JAK signaling, including myeloproliferative neoplasms . The specificity of this compound towards JAK2 makes it a candidate for further drug development.
Pharmacological Studies
In pharmacological studies, this compound has been evaluated for its efficacy and safety profile. Preclinical trials have indicated that it possesses favorable pharmacokinetic properties, making it suitable for further clinical investigation. Its ability to penetrate cellular membranes due to its lipophilicity (XLogP3 value of 3.7) enhances its potential as an oral therapeutic agent .
Combination Therapies
Recent studies have explored the use of this compound in combination with other therapeutic agents to enhance anti-cancer efficacy. For instance, combining this compound with traditional chemotherapeutics may improve treatment outcomes by overcoming resistance mechanisms commonly observed in cancer therapy .
Case Study 1: JAK2 Inhibition in Myeloproliferative Neoplasms
A study published in Nature examined the effects of this compound on JAK2-mediated signaling pathways in a murine model of myeloproliferative neoplasms. The results showed significant reductions in splenomegaly and leukocyte counts following treatment, suggesting effective inhibition of JAK2 activity .
Case Study 2: Efficacy in Combination Therapy
Another study investigated the compound's efficacy when used alongside established chemotherapeutic agents in human cancer cell lines. The findings indicated that the combination led to enhanced apoptosis and reduced cell viability compared to monotherapy, highlighting its potential role in combination therapy regimens .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Key Physical Properties :
- Appearance : Light yellow solid
- Boiling Point : 635.2 ± 65.0 °C
- Density : 1.244 ± 0.06 g/cm³
- Assay : ≥98.0% purity .
Comparison with Structurally Similar Compounds
The compound belongs to a class of ethyl benzoate derivatives with heterocyclic substituents. Below is a detailed comparison with analogs reported in the literature:
Structural Analogs from Pyrimidine and Pyridazine Families
Key Observations :
Substituent Effects :
- The morpholine ring in the target compound enhances polarity and hydrogen-bonding capacity compared to pyridazine or isoxazole substituents in analogs like I-6230 and I-6273 .
- Pyrimidine vs. Pyridazine : The pyrimidine core in the target compound may offer stronger π-π stacking interactions in biological targets compared to pyridazine-based analogs .
Molecular Weight and Solubility: The higher molecular weight of the target compound (404.462 vs.
Comparison with Benzoate Derivatives in Polymer Chemistry
Ethyl 4-(dimethylamino)benzoate (a structurally simpler analog) demonstrates superior reactivity and physical properties in resin formulations compared to 2-(dimethylamino)ethyl methacrylate .
- Morpholinophenylamino Group: May confer dual functionality—improved solubility and kinase-binding capacity—unseen in simpler benzoate derivatives .
Pharmaceutical Derivatives
A related hydrochloride salt, N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide, shares the morpholinophenylamino-pyrimidine motif.
Biological Activity
Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, with the CAS number 1056634-62-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
- Molecular Formula : C23H24N4O3
- Molecular Weight : 404.462 g/mol
- Appearance : Light yellow solid
- Assay : ≥98.0%
- Boiling Point : 635.2 ± 65.0 °C
- Density : 1.244 ± 0.06 g/cm³
This compound functions primarily as a JAK-2 inhibitor, which is significant in the treatment of various hematological malignancies and inflammatory diseases. The compound's structure allows it to selectively inhibit JAK-2, a tyrosine kinase involved in signaling pathways for several hematopoietic growth factor receptors.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- Inhibition of Tumor Growth : Research indicates that compounds with similar structural frameworks exhibit significant inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Selectivity : The selectivity of this compound towards JAK-2 suggests lower off-target effects compared to non-selective agents, which is crucial for minimizing side effects in therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively reduce the viability of cancer cells. For example:
- Cell Line Studies : In assays involving human leukemia cells, the compound exhibited IC50 values indicating potent cytotoxicity, comparable to established chemotherapeutics .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds suggest moderate absorption and metabolism primarily via hepatic pathways. Studies on structurally similar compounds indicate that they undergo phase I and phase II metabolic transformations, leading to various metabolites that may also possess biological activity .
Q & A
Basic: How can the purity of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate be accurately determined in synthetic chemistry research?
Methodological Answer:
Purity assessment typically employs a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC): Retention time analysis under gradient elution (e.g., using a C18 column with acetonitrile/water mobile phase) can resolve impurities. For example, related compounds like pyrimidine derivatives show retention times near 1.01 minutes under similar conditions .
- Liquid Chromatography-Mass Spectrometry (LCMS): Confirms molecular ion peaks (e.g., m/z 921 [M+H]⁺ for structurally analogous compounds) and detects trace byproducts .
- Elemental Analysis: Validates stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values) .
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assigns proton environments (e.g., morpholine N-H at δ 3.6–3.8 ppm, pyrimidine protons at δ 8.1–8.5 ppm) and carbon backbone .
- FT-IR: Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, morpholine C-N at 1240 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (e.g., theoretical m/z for C₂₄H₂₇N₄O₃: 431.2082) .
Basic: What are the optimal reaction conditions for synthesizing this compound?
Methodological Answer:
Synthesis involves multi-step protocols:
Pyrimidine Core Formation: Condensation of 4-morpholinophenylguanidine with ethyl 4-(2-chloropyrimidin-4-yl)benzoate in triethyl orthoformate at 80–100°C for 6–8 hours .
Coupling Reaction: Amine-pyrimidine linkage using Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) .
Purification: Recrystallization from ethanol/DMF (1:3 v/v) yields >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Purity Variability: Validate via HPLC/LCMS to exclude impurities influencing assays .
- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), concentrations (IC₅₀ vs. IC₉₀), and controls (e.g., DMSO vehicle effects) .
- Structural Confirmation: Ensure correct stereochemistry via X-ray crystallography (using SHELXL for refinement) .
Advanced: What strategies mitigate low solubility during in vitro biological assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
- Surfactant Addition: Polysorbate-80 (0.01% w/v) enhances aqueous dispersion .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to improve solubility .
Advanced: How does the morpholine moiety influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: Morpholine reduces logP (predicted ΔlogP = -0.5) compared to non-polar analogs, improving aqueous solubility .
- Metabolic Stability: The morpholine ring resists oxidative degradation in hepatic microsomes, extending half-life (t₁/₂ > 4 hrs in rat models) .
- Target Binding: Hydrogen bonding with kinase ATP pockets (e.g., EGFR) enhances inhibitory potency .
Advanced: What in silico methods predict the binding affinity of this compound to target enzymes?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions (e.g., pyrimidine-morpholine H-bonds with kinase catalytic domains) .
- QSAR Modeling: Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .
- MD Simulations: AMBER or GROMACS assess binding stability over 100-ns trajectories .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation .
- Desiccants: Use silica gel to mitigate hydrolysis of the ester group .
- Solubility Check: Re-dissolve in anhydrous DMSO every 3 months to avoid precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
